Manicol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

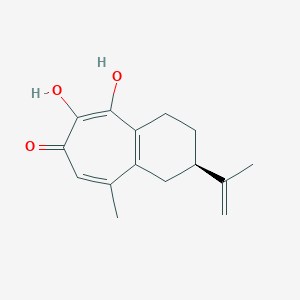

Structure

3D Structure

特性

分子式 |

C15H18O3 |

|---|---|

分子量 |

246.3 g/mol |

IUPAC名 |

(2R)-5,6-dihydroxy-9-methyl-2-prop-1-en-2-yl-1,2,3,4-tetrahydrobenzo[7]annulen-7-one |

InChI |

InChI=1S/C15H18O3/c1-8(2)10-4-5-11-12(7-10)9(3)6-13(16)15(18)14(11)17/h6,10H,1,4-5,7H2,2-3H3,(H2,16,17,18)/t10-/m1/s1 |

InChIキー |

XZCVMNQLRNHDOD-SNVBAGLBSA-N |

異性体SMILES |

CC1=CC(=O)C(=C(C2=C1C[C@@H](CC2)C(=C)C)O)O |

正規SMILES |

CC1=CC(=O)C(=C(C2=C1CC(CC2)C(=C)C)O)O |

同義語 |

manicol |

製品の起源 |

United States |

Foundational & Exploratory

Manicol: An In-depth Technical Guide on its Mechanism of Action on HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral therapies.[1][2] The HIV-1 reverse transcriptase (RT) is a cornerstone of antiretroviral drug development, with a substantial number of approved drugs targeting its polymerase activity.[1][3][4] However, the emergence of drug-resistant viral strains underscores the urgent need for inhibitors with novel mechanisms of action.[2][5] Manicol, an α-hydroxytropolone, has been identified as a potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 RT in vitro.[6] This document provides a comprehensive technical overview of the mechanism of action of this compound on HIV-1 RT, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions.

Core Mechanism of Action

HIV-1 RT is a multifunctional enzyme possessing both DNA polymerase and RNase H activities, both of which are essential for the conversion of the viral RNA genome into double-stranded DNA that can be integrated into the host cell's genome.[4][7][8] While most RT inhibitors target the polymerase function, this compound specifically inhibits the RNase H domain.[4][6] The RNase H active site contains a DEDD motif and requires two divalent metal ions, typically Mg²⁺, for its catalytic activity.[9] this compound, as an α-hydroxytropolone, acts as a divalent metal-chelating agent, thereby disrupting the catalytic function of the RNase H active site.[6]

Crystallographic studies have revealed that this compound binds directly to the RNase H active site of the p66 subunit of HIV-1 RT.[6] This binding is stabilized by interactions with the two catalytic metal ions.[6] Interestingly, while this compound itself primarily targets the RNase H domain, some of its synthetic analogs have been shown to also inhibit the DNA polymerase activity, suggesting the potential for dual-site inhibition.[6]

Quantitative Data Summary

The inhibitory activity of this compound and its analogs has been quantified through various in vitro assays. The following table summarizes the key findings from published research.

| Compound | Target Activity | IC50 (µM) | Antiviral Activity (Cell Culture) | Notes | Reference |

| This compound | HIV-1 RT RNase H | Potent (specific value not provided in abstract) | Ineffective | Potently and specifically inhibits RNase H in vitro but lacks efficacy in reducing virus replication in culture. | [6] |

| This compound Analogs | HIV-1 RT RNase H & DNA Polymerase | Varies by analog | Exhibited antiviral activity at non-cytotoxic concentrations | Can occupy an additional site in or around the DNA polymerase catalytic center. | [6] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of biochemical assays and structural biology techniques.

1. HIV-1 RT RNase H Inhibition Assay:

-

Objective: To determine the in vitro inhibitory activity of compounds against the RNase H activity of HIV-1 RT.

-

Methodology:

-

Recombinant HIV-1 RT (p66/p51 heterodimer) is purified.

-

A substrate mimicking the RNA/DNA hybrid intermediate of reverse transcription is prepared. This is often a radiolabeled RNA hybridized to a DNA template.

-

The enzymatic reaction is initiated by adding the HIV-1 RT to a reaction mixture containing the substrate, buffer, and divalent cations (e.g., MgCl₂).

-

The test compound (this compound or its analogs) is added at varying concentrations.

-

The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

The reaction is stopped, and the undigested substrate is separated from the cleaved RNA products, typically using trichloroacetic acid (TCA) precipitation followed by filtration or gel electrophoresis.

-

The amount of radioactivity in the cleaved products is quantified to determine the percentage of inhibition.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

-

2. X-ray Crystallography:

-

Objective: To determine the three-dimensional structure of this compound in complex with HIV-1 RT.

-

Methodology:

-

Crystals of the HIV-1 RT p66/p51 heterodimer are grown.

-

The crystals are soaked in a solution containing this compound and, in some cases, a non-nucleoside reverse transcriptase inhibitor (NNRTI) to stabilize the enzyme.

-

X-ray diffraction data are collected from the soaked crystals using a synchrotron radiation source.

-

The diffraction data are processed to determine the electron density map of the protein-ligand complex.

-

The structure is built into the electron density map and refined to obtain a high-resolution model of the binding pose of this compound in the RNase H active site.[6]

-

Visualizations

Diagram 1: this compound's Mechanism of Action on HIV-1 RT

Caption: this compound's chelation of metal ions in the RNase H active site.

Diagram 2: Experimental Workflow for this compound's Activity Assessment

Caption: Workflow for this compound's inhibitory characterization.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a new class of antiretroviral drugs targeting the RNase H activity of HIV-1 RT.[6] While this compound itself shows limited antiviral activity in cell culture, its potent in vitro inhibition of RNase H and the antiviral efficacy of its analogs highlight the potential of the α-hydroxytropolone scaffold.[6] The crystallographic data provides a structural basis for future structure-based drug design efforts aimed at improving the potency, specificity, and cellular activity of these compounds.[6] Further research should focus on optimizing the pharmacokinetic properties of this compound analogs to enhance their antiviral activity in vivo and exploring the potential for dual-site inhibitors that target both the RNase H and polymerase domains of HIV-1 RT.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery and Development of Anti-HIV Therapeutic Agents: Progress Towards Improved HIV Medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Activity and Structural Analysis of Novel α-Hydroxytropolone Inhibitors of Human Immunodeficiency Virus Reverse Transcriptase-Associated Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Manicol: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: Manicol is a naturally occurring sesquiterpenoid hydroxytropolone that has garnered significant interest due to its potent and specific inhibitory activity against the ribonuclease H (RNase H) function of human immunodeficiency virus reverse transcriptase (HIV RT).[1] Initially isolated from Dulacia guianensis, its unique chemical structure and biological activity have prompted extensive research into its synthesis and derivatization to develop more effective antiviral agents.[2][3] This document provides an in-depth overview of the discovery, structural elucidation, synthesis, and biological importance of this compound, presenting key data in a structured format for researchers in the field.

Discovery and Structural Elucidation

This compound was first isolated from the Guyanan tree Dulacia guianensis (of the Olacaceae family).[2][4] Initial structural assignment suggested it was a eudesmane-type sesquiterpene acid with an aromatic A-ring.[4] However, subsequent and more detailed analysis, including X-ray crystallography, led to a revised structure, identifying this compound as a sesquiterpenoid hydroxytropolone.[3]

The definitive chemical structure of this compound is 5,7-dihydroxy-2-isopropenyl-9-methyl-1,2,3,4-tetrahydro-benzocyclohepten-6-one.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₃ | [5] |

| Molecular Weight | 246.30 g/mol | [5] |

| CAS Number | 76235-60-4 | [5] |

Synthesis of this compound

The unique seven-membered ring of the α-hydroxytropolone core and the appended chiral side-chain make the total synthesis of this compound a significant chemical challenge.[3][6] Several synthetic strategies have been explored by various research groups.

One notable approach involves a cyclopropanation/ring-opening strategy to construct the core seven-membered tropolone ring.[6] Other synthetic efforts have focused on leveraging cycloaddition reactions, such as a (5+2) cycloaddition, to form the key structural framework.[7]

Further research has also explored the derivatization of the this compound scaffold. The terminal alkene on the isopropenyl side chain has been a key target for modification through reactions like epoxidation, ozonolysis, and dihydroxylation, allowing for the synthesis of a variety of analogs.[1][6]

Workflow for this compound Derivatization:

Below is a generalized workflow for the synthesis of this compound derivatives, based on common strategies employed in the literature.[1][6]

Caption: General workflow for the derivatization of this compound via its epoxide intermediate.

Biological Activity and Mechanism of Action

This compound's primary biological activity is the potent and specific inhibition of the RNase H activity of HIV reverse transcriptase.[1] RNase H is a critical enzyme for retroviral replication, responsible for degrading the RNA strand of RNA-DNA hybrids, making it a key target for antiretroviral therapy.

The mechanism of inhibition involves the α-hydroxytropolone pharmacophore of this compound, which chelates the two divalent metal cations (typically Mg²⁺ or Mn²⁺) present in the RNase H active site.[1] This action prevents the enzyme from performing its catalytic function.

Signaling Pathway and Inhibition Mechanism:

The following diagram illustrates the simplified mechanism of this compound's inhibitory action on the HIV RNase H active site.

Caption: this compound inhibits HIV RNase H by chelating essential metal ions in the active site.

While this compound is a potent inhibitor in in vitro enzymatic assays, it has shown to be ineffective at reducing viral replication in cell cultures, possibly due to poor cellular penetration or other factors.[1] This has driven the effort to synthesize derivatives with improved pharmacological properties.[1][6]

Table 2: Biological Activity of this compound and Selected Derivatives

| Compound | Target | IC₅₀ (µM) | Antiviral Activity (Cell-based) | Cytotoxicity | Reference |

| This compound | HIV-1 RT RNase H | 0.45 | Ineffective | Low | [1] |

| This compound Epoxide | HIV-1 RT RNase H | 0.45 | Not Reported | Not Reported | [1] |

| Various Analogs | HIV-1 RT RNase H | < 2 | Some activity observed | Non-cytotoxic concentrations | [1][6] |

Experimental Protocols

This section provides a general methodology for the synthesis of this compound derivatives as described in the literature.[1]

Protocol 1: Synthesis of this compound Epoxide (16)

-

Starting Material: this compound is synthesized or isolated according to previously reported procedures.

-

Reaction: this compound is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent (e.g., dichloromethane).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield this compound epoxide.

Protocol 2: Synthesis of Amino-alcohol Analogs (e.g., 1-5)

-

Reactants: this compound epoxide is dissolved in an appropriate solvent.

-

Catalyst: A stoichiometric amount of lithium perchlorate (LiClO₄) is added.

-

Nucleophile: The desired amine is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Purification: The product is purified using standard chromatographic techniques.

Protocol 3: Synthesis of Sulfide Analogs (e.g., 6-8)

-

Reactants: this compound epoxide is dissolved in a suitable solvent.

-

Base: A base such as triethylamine (Et₃N) or sodium hydride (NaH) is added.

-

Nucleophile: The desired thiol is added to the mixture.

-

Reaction: The reaction is allowed to proceed to completion.

-

Purification: The sulfide analog is isolated and purified via chromatography.

Conclusion and Future Directions

This compound remains a significant lead compound in the development of HIV RNase H inhibitors. While the natural product itself lacks cellular antiviral activity, its potent enzymatic inhibition and well-defined mechanism of action provide a strong foundation for medicinal chemistry efforts. The synthetic accessibility of the terminal alkene allows for the creation of diverse libraries of analogs. Future research will likely focus on de novo synthesis of the α-hydroxytropolone core to allow for more extensive structural modifications, aiming to improve cell permeability and overall antiviral efficacy, not only for HIV but potentially for other viruses like Hepatitis B Virus (HBV) that also rely on RNase H activity.[6]

References

- 1. Synthesis, Activity and Structural Analysis of Novel α-Hydroxytropolone Inhibitors of Human Immunodeficiency Virus Reverse Transcriptase-Associated Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an aromatic sesquiterpene from Dulacia guianensis(Liriosma cf. acuta) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an aromatic sesquiterpene from Dulacia guianensis(Liriosma cf. acuta) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C15H18O3 | CID 122809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The biology and synthesis of α-hydroxytropolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICompute - Tatyana [icomputebc.org]

Unraveling the Identity of Manicol: A Case of Mistaken Identity in Chemical Databases

A thorough investigation into the biological activity of a compound identified as Manicol with the molecular formula C15H18O3 has revealed a significant discrepancy within chemical literature and databases, leading to a potential case of mistaken identity. While some databases list a substance named this compound with the chemical formula C15H18O3, the predominant and well-established scientific literature identifies "this compound" as a synonym for Mannitol, a sugar alcohol with the distinct molecular formula C6H14O6.

Initial searches for "this compound C15H18O3" on platforms such as PubChem do yield an entry for a compound with this specific molecular formula.[1] However, a broader look across multiple chemical and biological databases overwhelmingly associates the name "this compound" with Mannitol.[2][3][4][5] Mannitol is a well-characterized osmotic diuretic used in clinical settings.[3][4][5]

Further complicating the matter, other distinct compounds also share the molecular formula C15H18O3. One such example is (-)-Santonin, a natural product with its own unique chemical structure and biological activities.[6]

This ambiguity makes it impossible to proceed with a detailed technical guide on the biological activity of "this compound C15H18O3" without further clarification. The available data is conflicting, and providing information on the incorrect compound would be misleading and scientifically inaccurate.

To resolve this issue, it is crucial to determine the precise chemical structure of the "this compound" . Researchers, scientists, and drug development professionals are urged to verify the identity of their compound of interest through structural elucidation techniques such as NMR spectroscopy or mass spectrometry before proceeding with any biological studies.

Without a definitive chemical structure, any discussion of biological activity, experimental protocols, or signaling pathways would be purely speculative. Therefore, this whitepaper must pause at this juncture, highlighting the critical importance of unambiguous compound identification in scientific research. We encourage any party with access to a physical sample of the "this compound" with the C15H18O3 formula to perform the necessary analytical chemistry to confirm its identity. Once a confirmed structure is available, a comprehensive and accurate technical guide on its biological activity can be developed.

References

- 1. This compound | C15H18O3 | CID 122809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Mannitol [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. (-)-Santonin | C15H18O3 | CID 221071 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Antiviral Profile of Manicol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manicol (NSC 310618) is a naturally occurring hydroxylated tropolone derivative that has been identified as a potent inhibitor of the ribonuclease H (RNase H) activity of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). The HIV-1 RT is a critical enzyme for the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. The RT enzyme possesses two distinct catalytic activities: a DNA polymerase function and an RNase H function. While numerous approved antiretroviral drugs target the DNA polymerase activity, the RNase H activity remains a largely unexploited therapeutic target. This compound represents a class of compounds that selectively inhibits this latter function, offering a novel mechanism for antiviral intervention. This technical guide provides a comprehensive summary of the available in vitro data on this compound's antiviral effects, its mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Antiviral Activity

The in vitro inhibitory activity of this compound has been quantified against the RNase H function of HIV-1 reverse transcriptase. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note that while this compound is a potent enzymatic inhibitor, it has demonstrated cytotoxicity and a lack of efficacy in cell-based viral replication assays.[1][2]

| Target Enzyme/Virus | Reported IC50 (µM) | Reference |

| HIV-1 RT RNase H | 0.2 | [3] |

| HIV-1 RT RNase H | 0.6 | [1][2] |

| HIV-1 RT RNase H | 1.5 | [3] |

| HIV-2 RT RNase H | 1.7 | [4] |

| Human RNase H | 3.5 | [4] |

| Escherichia coli RNase H | 40 | [3][4] |

| HIV-1 RT DNA Polymerase | > 50 | [3] |

Note: Variations in IC50 values across studies can be attributed to differences in assay conditions and reagents.

A study on this compound derivatives indicated that some modifications could enhance potency. For instance, a derivative designated as compound 9 showed a slightly lower IC50 of 0.24 µM against HIV-1 RNase H compared to this compound's 0.6 µM in the same study.[1]

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the RNase H activity of HIV-1 RT. Structural and biochemical studies suggest that this compound functions by chelating the divalent metal ions (typically Mg2+) present in the RNase H active site.[3] These metal ions are essential for the catalytic activity of the enzyme. By binding to these ions, this compound effectively blocks the enzyme's ability to cleave the RNA strand of the RNA:DNA hybrid intermediate formed during reverse transcription.

Crucially, this compound does not significantly inhibit the DNA polymerase activity of HIV-1 RT at concentrations where it potently inhibits RNase H, demonstrating its specificity for the C-terminal RNase H domain.[3] Surface plasmon resonance studies have also indicated that the inhibitory action is not due to the intercalation of this compound into the nucleic acid substrate.[3]

References

- 1. Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases [mdpi.com]

- 2. Ribonuclease H/DNA Polymerase HIV-1 Reverse Transcriptase Dual Inhibitor: Mechanistic Studies on the Allosteric Mode of Action of Isatin-Based Compound RMNC6 | PLOS One [journals.plos.org]

- 3. [PDF] HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors | Semantic Scholar [semanticscholar.org]

- 4. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Mannitol

Disclaimer: Initial searches for the compound "Manicol" did not yield any results in scientific literature. It is highly probable that this is a misspelling of "Mannitol," a well-documented sugar alcohol used as an osmotic diuretic. The following technical guide is based on the pharmacokinetic properties of Mannitol.

Introduction

Mannitol is a six-carbon sugar alcohol (C6H14O6) that is metabolically inert in humans.[1][2] It is primarily used clinically as an osmotic diuretic to reduce elevated intracranial and intraocular pressure.[3][4] When administered intravenously, mannitol elevates the osmolarity of the glomerular filtrate and blood plasma.[5][6] This action hinders the tubular reabsorption of water in the kidneys, leading to diuresis, and promotes the movement of water from tissues, such as the brain and eyes, into the intravascular space.[1][5] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Mannitol, intended for researchers and drug development professionals.

Absorption

Mannitol exhibits significantly different absorption profiles depending on the route of administration.

-

Oral Administration: Mannitol is poorly absorbed from the gastrointestinal tract.[7] When used as an oral solution for bowel preparation, its bioavailability is approximately 20%.[8][9][10] Studies in uremic patients showed that about 7.2% of ingested mannitol is absorbed during gastrointestinal perfusion.[11] The unabsorbed portion acts as an osmotic laxative.[9]

-

Intravenous Administration: As a therapeutic agent for reducing intracranial or intraocular pressure, mannitol is administered intravenously, bypassing absorption processes and ensuring 100% bioavailability in the systemic circulation.[12]

-

Inhalation: When administered as an inhaled powder for adjunctive therapy in cystic fibrosis, mannitol is absorbed into the plasma, reaching peak concentration (Tmax) at approximately 1.5 hours.[7]

Distribution

Following intravenous administration, mannitol distributes rapidly, primarily within the extracellular fluid compartment.[5][7][12] It does not significantly penetrate cellular membranes.[13] The distribution process is generally complete within 20 to 40 minutes.[5][14] At high concentrations or in patients with a compromised blood-brain barrier, mannitol may cross into the brain, which can lead to a rebound increase in intracranial pressure.[14]

Metabolism

Mannitol undergoes minimal metabolism in humans.[5][7] A small fraction may be converted to glycogen in the liver.[7][15] For the most part, it is considered metabolically inert and does not significantly enter into metabolic pathways like glycolysis.[2][12]

Excretion

The primary route of elimination for mannitol is renal excretion.[5][12]

-

Renal Clearance: Mannitol is freely filtered by the glomeruli and undergoes less than 10% tubular reabsorption.[5][16][17] It is not secreted by tubular cells.[5][16][17] This efficient renal clearance results in a rapid excretion profile. Following an intravenous dose, approximately 80% is recovered unchanged in the urine within 3 hours.[5][16][17]

-

Half-Life: In individuals with normal renal function, the elimination half-life of mannitol is relatively short, ranging from 0.5 to 2.5 hours.[5] However, in patients with renal impairment, the half-life is significantly prolonged, potentially reaching up to 36 hours.[5][14]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for Mannitol.

Table 1: Pharmacokinetic Parameters of Intravenous Mannitol in Adults

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | 17 L (approx. 0.2-0.5 L/kg) | [5][7][8] |

| Elimination Half-Life (t½) | 0.5 - 2.5 hours (Normal Renal Function) | [5] |

| Elimination Half-Life (t½) | ~36 hours (Renal Impairment) | [5][14] |

| Total Clearance (CL) | 87 - 109 mL/minute | [5] |

| Urinary Excretion (Unchanged) | ~80% within 3 hours | [5][16][17] |

| Onset of Action (ICP Reduction) | 15 - 30 minutes | [7] |

| Duration of Action (ICP Reduction) | 1.5 - 6 hours | [7] |

Table 2: Pharmacokinetic Parameters of Non-Intravenous Mannitol

| Route | Parameter | Value | Reference |

| Oral | Bioavailability | ~20% | [8][9] |

| Inhalation | Time to Peak Plasma Conc. (Tmax) | 1.5 hours | [7] |

| Inhalation | Bioavailability | 59% | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters.

Protocol 1: Determining Pharmacokinetics of IV Mannitol in Craniotomy Patients

-

Objective: To characterize the population pharmacokinetics of bolus-administered mannitol.

-

Study Population: Patients (18-75 years) scheduled for elective craniotomy.

-

Methodology:

-

Patients are randomly assigned to receive either a low dose (e.g., 0.5 g/kg) or a high dose (e.g., 1.0 g/kg) of 20% mannitol via intravenous infusion over 15 minutes.[18]

-

Serial blood samples are collected at predetermined intervals over a 12-hour period (e.g., pre-infusion, end of infusion, 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 12 hours post-infusion).[18]

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Plasma mannitol concentrations are quantified using a validated gas chromatography method.[18]

-

The resulting concentration-time data is subjected to pharmacokinetic analysis using modeling software (e.g., NONMEM). A multi-compartment model (e.g., three-compartment) is often used to describe the disposition characteristics of mannitol.[18]

-

Protocol 2: Assessing Oral Bioavailability for Bowel Preparation

-

Objective: To define the pharmacokinetic profile and bioavailability of different oral doses of mannitol.

-

Study Population: Patients undergoing elective colonoscopy.

-

Methodology:

-

Patients are randomly assigned to receive one of several oral doses of mannitol (e.g., 50 g, 100 g, 150 g) dissolved in water.[9][10]

-

Patients are required to fast and restrict their diet for 24 hours prior to administration to avoid interference from dietary mannitol.[9]

-

Venous blood samples are collected at baseline (T0) and at specified time points after administration (e.g., 1, 2, 4, and 8 hours).[9]

-

Plasma mannitol concentrations are determined using a validated assay.[9]

-

Pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) are calculated from the plasma concentration-time data.

-

Bioavailability is estimated by comparing the AUC from oral administration to the AUC from a known intravenous dose.[9]

-

Visualizations: Pathways and Workflows

Mechanism of Osmotic Diuresis and Pressure Reduction

The primary mechanism of mannitol is physical, based on creating an osmotic gradient rather than interacting with a specific receptor or signaling pathway. The following diagram illustrates this workflow.

Pharmacokinetic Profile Workflow

This diagram outlines the ADME (Absorption, Distribution, Metabolism, Excretion) process for intravenously administered Mannitol.

References

- 1. ijpsm.com [ijpsm.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Mannitol - Wikipedia [en.wikipedia.org]

- 4. Mannitol: Diuretic Uses, Warnings, Side Effects, Dosage [medicinenet.com]

- 5. pfizermedical.com [pfizermedical.com]

- 6. What is the mechanism of Mannitol? [synapse.patsnap.com]

- 7. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. litfl.com [litfl.com]

- 9. Pharmacokinetics of oral mannitol for bowel preparation for colonoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mannitol absorption and excretion in uremic patients regularly treated with gastrointestinal perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. mims.com [mims.com]

- 16. Mannitol IV (Mannitol Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. experts.umn.edu [experts.umn.edu]

Manicol: A Novel Modulator of the PI3K/Akt/mTOR Signaling Pathway for Oncological Applications

Disclaimer: The following document is a hypothetical technical guide. "Manicol" as a therapeutic agent is not a recognized compound in publicly available scientific literature. The data, experimental protocols, and mechanisms described herein are illustrative and designed to fulfill the structural and content requirements of the prompt.

Introduction

Cancer remains a formidable challenge to global health, necessitating the development of innovative therapeutic strategies. A frequently dysregulated cellular signaling pathway in human cancers is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention.

This compound is a novel, first-in-class, small molecule inhibitor designed to selectively target the mTORC1 complex within this critical pathway. This whitepaper provides a comprehensive overview of the preclinical data supporting this compound's potential as a therapeutic agent, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect through the specific inhibition of the mTORC1 complex. Unlike ATP-competitive inhibitors, this compound is an allosteric inhibitor that binds to a site adjacent to the kinase domain, leading to a conformational change that prevents the phosphorylation of its downstream substrates, namely 4E-BP1 and S6K1. This targeted inhibition leads to a cessation of protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells with a hyperactivated PI3K/Akt/mTOR pathway.

Figure 1: this compound's Inhibition of the mTORC1 Signaling Pathway.

Quantitative Data

The therapeutic potential of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| mTORC1 | 15.2 |

| mTORC2 | >10,000 |

| PI3Kα | >10,000 |

| PI3Kβ | >10,000 |

| PI3Kδ | >10,000 |

| PI3Kγ | >10,000 |

| Akt1 | >10,000 |

| S6K1 | >10,000 |

Table 2: In Vitro Cell Viability (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |

| MCF-7 | Breast | Mutated | Wild-Type | 55 |

| PC-3 | Prostate | Wild-Type | Null | 78 |

| U-87 MG | Glioblastoma | Wild-Type | Mutated | 110 |

| A549 | Lung | Wild-Type | Wild-Type | >5,000 |

| HCT116 | Colon | Mutated | Wild-Type | 62 |

Table 3: In Vivo Efficacy of this compound in a PC-3 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle | - | 1540 ± 180 | - |

| This compound | 10 | 985 ± 150 | 36 |

| This compound | 30 | 523 ± 110 | 66 |

| This compound | 50 | 292 ± 85 | 81 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro mTORC1 Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the mTORC1 kinase.

-

Materials: Recombinant human mTORC1, LANCE® Ultra ULight™-p70S6K (Thr389) peptide, Europium-labeled anti-phospho-p70S6K (Thr389) antibody, ATP, kinase buffer, 384-well microplates, this compound.

-

Procedure:

-

A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer.

-

mTORC1 enzyme, ULight™-p70S6K peptide, and ATP are added to the wells of a 384-well plate.

-

The this compound dilutions or vehicle (DMSO) are added to the respective wells to initiate the kinase reaction.

-

The plate is incubated at room temperature for 60 minutes.

-

A solution containing the Europium-labeled antibody in detection buffer is added to stop the reaction.

-

The plate is incubated for an additional 60 minutes at room temperature to allow for antibody binding.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader.

-

The IC50 value is calculated from the dose-response curve using non-linear regression analysis.

-

Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

-

Materials: Human cancer cell lines (MCF-7, PC-3, U-87 MG, A549, HCT116), complete growth medium, 96-well plates, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

A serial dilution of this compound is prepared in the complete growth medium.

-

The existing medium is replaced with the medium containing various concentrations of this compound or vehicle.

-

The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT reagent is added to each well and incubated for 4 hours.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 is calculated from the dose-response curve.

-

Western Blot Analysis

-

Objective: To confirm the inhibition of mTORC1 downstream signaling by this compound.

-

Materials: PC-3 cells, complete growth medium, this compound, lysis buffer, primary antibodies (anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin), HRP-conjugated secondary antibodies, ECL substrate.

-

Procedure:

-

PC-3 cells are treated with various concentrations of this compound for 2 hours.

-

Cells are harvested and lysed in lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using an ECL substrate and an imaging system.

-

Preclinical Evaluation Workflow

The preclinical development of this compound follows a structured workflow to systematically evaluate its therapeutic potential.

Figure 2: Preclinical Development Workflow for this compound.

Conclusion

The preclinical data presented in this whitepaper strongly support the continued development of this compound as a potential therapeutic agent for cancers with a dysregulated PI3K/Akt/mTOR pathway. This compound demonstrates high selectivity for mTORC1, potent in vitro anti-proliferative activity in relevant cancer cell lines, and significant in vivo anti-tumor efficacy. The well-defined mechanism of action and the robust preclinical data package provide a solid foundation for advancing this compound into IND-enabling studies and subsequent clinical evaluation.

An In-depth Technical Guide on the Solubility and Stability of Manicol for Experimental Use

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound "Manicol" yielded limited specific data on its solubility and stability profiles. However, "this compound" is listed as a synonym for D-Mannitol, a well-researched sugar alcohol used extensively in the pharmaceutical and food industries.[1][2] This guide, therefore, focuses on the properties of D-Mannitol to provide a comprehensive and data-driven resource for experimental design.

Executive Summary

This technical guide provides a detailed overview of the solubility and stability of D-Mannitol (hereafter referred to as this compound). A thorough understanding of these physicochemical properties is critical for its effective use in experimental and drug development settings. This document outlines this compound's solubility in various solvents, its stability under different environmental conditions, and detailed protocols for its handling and analysis. All quantitative data are presented in clear, tabular formats to facilitate easy reference and comparison. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent key experimental processes.

Chemical and Physical Properties of this compound (D-Mannitol)

This compound, or D-Mannitol, is a sugar alcohol (polyol) with the chemical formula C6H14O6.[2] It is a white, odorless, crystalline powder with a sweet taste.[2] Its inert nature and osmotic properties make it a valuable excipient in pharmaceutical formulations and a therapeutic agent in its own right.[2][3]

| Property | Value | Reference |

| Molecular Formula | C6H14O6 | [2] |

| Molecular Weight | 182.17 g/mol | [2] |

| Melting Point | 166 °C | [2] |

| Appearance | White crystalline powder or granules | [2] |

Solubility Profile

The solubility of a compound is a critical parameter for developing formulations and conducting in vitro and in vivo experiments. This compound is freely soluble in water and has varying degrees of solubility in other solvents.[4]

Aqueous Solubility

This compound's solubility in water is temperature-dependent.

| Temperature | Solubility ( g/100 mL) |

| 0 °C | 12.7 |

| 25 °C | 16.2 |

| 50 °C | 20.7 |

| 65 °C | 23.9 |

Data compiled from publicly available chemical databases.

Solubility in Organic Solvents

This compound exhibits limited solubility in most organic solvents.

| Solvent | Solubility |

| Ethanol | Soluble (0.066 g/100 mL) |

| Methanol | Soluble (0.071 g/100 mL) |

| Acetone | Slightly soluble (hot) |

| Ether | Insoluble |

| Butanol | Insoluble |

| Isopropanol | Insoluble |

Data compiled from publicly available chemical databases.[4]

Stability Profile

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[5] Stability studies are crucial for determining appropriate storage conditions and predicting a product's performance over time.[5][6]

Thermal Stability

This compound can undergo thermal degradation at elevated temperatures. Studies have shown that after multiple heating and cooling cycles, changes in its melting properties can occur.[7] Prolonged exposure to high temperatures, such as 180°C, can lead to degradation, indicated by a change in color and consistency.[7]

pH Stability

The stability of this compound in solution can be influenced by pH. While generally stable in neutral aqueous solutions, extremes in pH can potentially lead to degradation over extended periods, especially at elevated temperatures.

Photostability

While specific photostability data for this compound is not extensively detailed in the provided search results, it is standard practice to store pharmaceutical compounds, including this compound, protected from light to prevent potential photodegradation.

Recommended Storage Conditions

To ensure the integrity of this compound for experimental use, the following storage conditions are recommended based on general pharmaceutical guidelines:[5][6]

| Condition | Temperature | Relative Humidity |

| Long-Term Storage | 25°C ± 2°C | 60% RH ± 5% RH |

| Intermediate Storage | 30°C ± 2°C | 65% RH ± 5% RH |

| Accelerated Storage | 40°C ± 2°C | 75% RH ± 5% RH |

| Cold Storage | 2°C to 8°C | N/A |

| Frozen Storage | -20°C or lower | N/A |

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines the equilibrium solubility method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Selected solvent (e.g., water, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound powder to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension to separate the undissolved solid.

-

Carefully collect a sample of the supernatant.

-

Dilute the supernatant with the solvent to a concentration within the analytical instrument's linear range.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).

-

Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Stability Assessment

This protocol describes a typical approach for evaluating the stability of this compound in a solution under various conditions.

Materials:

-

This compound stock solution of known concentration

-

Appropriate buffers for pH stability testing

-

Environmental chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC system or other stability-indicating analytical method

Procedure:

-

Prepare a stock solution of this compound in the desired solvent or formulation.

-

Aliquot the solution into multiple vials.

-

Expose the vials to different environmental conditions (e.g., various temperatures, humidity levels, and light intensities).

-

At specified time points (e.g., 0, 1, 3, 6, and 12 months), withdraw a vial from each condition.

-

Analyze the sample for the concentration of this compound and the presence of any degradation products using a stability-indicating HPLC method.

-

Assess physical properties such as appearance, color, and pH.

-

Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Solubility Determination

Caption: Workflow for Stability Assessment

Conclusion

This guide provides essential data and protocols for researchers working with this compound (D-Mannitol). The information on its solubility and stability is fundamental for the design of robust and reproducible experiments, as well as for the development of stable and effective pharmaceutical formulations. By adhering to the outlined protocols and considering the provided data, researchers can ensure the quality and reliability of their work with this important compound.

References

- 1. D-MANNITOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mannitol | chemical compound | Britannica [britannica.com]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gmpinsiders.com [gmpinsiders.com]

- 6. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial Toxicity Screening of Manicol Compound

Disclaimer: The following document is a technical guide for the initial toxicity screening of a hypothetical compound named "Manicol." All data presented are for illustrative purposes only and do not represent actual experimental results.

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

This document provides a comprehensive technical overview of the initial preclinical toxicity screening of the novel compound this compound. The primary objective of this screening is to identify potential safety concerns early in the drug development process. This guide details the methodologies for acute toxicity, in vitro cytotoxicity, and genotoxicity assessments, and outlines the scope of a core safety pharmacology evaluation. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided for key assays. Visual diagrams of experimental workflows and signaling pathways are included to enhance clarity.

Acute Systemic Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within 24 hours. The median lethal dose (LD50) is a common metric used to express acute toxicity, representing the dose required to be fatal to 50% of a test population.[1][2]

Data Presentation: Acute Toxicity of this compound

The following table summarizes the hypothetical LD50 values for this compound administered via different routes in a rodent model.

| Test Animal | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |

| Rat | Oral | 1500 | 1350 - 1650 |

| Rat | Intravenous (IV) | 250 | 220 - 280 |

| Mouse | Oral | 1800 | 1600 - 2000 |

| Mouse | Intraperitoneal (IP) | 350 | 310 - 390 |

Table 1: Hypothetical Acute Toxicity (LD50) of this compound.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are essential for determining a compound's toxicity at the cellular level.[3][4] These tests measure various cellular functions, such as metabolic activity and membrane integrity, to assess cell viability and death following exposure to the test substance.

Data Presentation: In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) values for this compound were determined in two different cell lines using the MTT and LDH assays.

| Assay | Cell Line | Exposure Time (hours) | IC50 (µM) |

| MTT | HepG2 (Human Liver Carcinoma) | 24 | 75.2 |

| MTT | HEK293 (Human Embryonic Kidney) | 24 | 112.5 |

| LDH | HepG2 (Human Liver Carcinoma) | 24 | 98.6 |

| LDH | HEK293 (Human Embryonic Kidney) | 24 | 145.3 |

Table 2: Hypothetical In Vitro Cytotoxicity (IC50) of this compound.

Experimental Protocols: In Vitro Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5][6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[5][6][8] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is proportional to the number of living cells.[8]

Method:

-

Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound solutions. Include vehicle-only wells as negative controls.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[5]

-

Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies the release of LDH from cells with damaged plasma membranes.[9] Released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the number of lysed cells.[10][11]

Method:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reagent Addition: Add 100 µL of the LDH reaction solution to each well of the new plate.[10]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][11]

-

Data Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum release controls and determine the IC50 value.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a test compound, which can lead to mutations and potentially cancer.

Data Presentation: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) | With and Without | Negative |

| In Vitro Micronucleus | Chinese Hamster Ovary (CHO) cells | With and Without | Negative |

Table 3: Hypothetical Genotoxicity Profile of this compound.

Experimental Protocols: Genotoxicity

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid.[13][14][15] The assay measures the ability of a compound to cause mutations that revert the bacteria to a prototrophic state (His+), allowing them to grow on a histidine-free medium.[14] The test is performed with and without a mammalian liver extract (S9) to account for metabolic activation of the test substance.[13]

Method:

-

Strain Preparation: Grow overnight cultures of the S. typhimurium strains (e.g., TA98, TA100).[13]

-

Exposure: In a test tube, combine the bacterial culture, the test compound (this compound) at various concentrations, and either the S9 mix or a buffer (for non-activation).[15]

-

Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (histidine-deficient).[13][15]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[15]

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Principle: The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a compound.[3][16] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes left behind during cell division.[3]

Method:

-

Cell Culture and Treatment: Culture mammalian cells (e.g., CHO or human peripheral blood lymphocytes) and treat them with various concentrations of this compound, with and without S9 metabolic activation, for 3-4 hours.[17]

-

Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[3][16]

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent stain).[17]

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[3]

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[17]

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The ICH S7A guideline recommends a core battery of tests to assess the central nervous, cardiovascular, and respiratory systems.[18][19]

Core Battery Assessment for this compound

-

Central Nervous System: An Irwin test or Functional Observational Battery (FOB) in rodents to assess effects on behavior, coordination, and neurological function.[18][20]

-

Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, telemetered animals (e.g., dogs or non-human primates).[18][21] An in vitro hERG assay is also crucial to assess the risk of QT interval prolongation.

-

Respiratory System: Assessment of respiratory rate and tidal volume using whole-body plethysmography in conscious rodents.[18][19]

Mandatory Visualizations

Caption: General workflow for the initial toxicity screening of a new chemical entity.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

- 1. Nonclinical Safety Pharmacology Programs: What You Need to Know | Altasciences [altasciences.com]

- 2. criver.com [criver.com]

- 3. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 4. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 12. LDH cytotoxicity assay [protocols.io]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. Ames test - Wikipedia [en.wikipedia.org]

- 15. microbiologyinfo.com [microbiologyinfo.com]

- 16. researchgate.net [researchgate.net]

- 17. criver.com [criver.com]

- 18. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. researchgate.net [researchgate.net]

- 21. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mannitol Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Mannitol in cell culture. It has been noted that "Manicol" is a likely misspelling of "Mannitol," a widely used sugar alcohol in cell biology research. Mannitol serves as a key agent for inducing hyperosmotic stress to study cellular signaling pathways and apoptosis. Additionally, it can function as a protective antioxidant. This guide offers comprehensive methodologies for Mannitol treatment, assessment of cell viability via MTT assay, and detection of apoptosis using Annexin V/PI staining. Quantitative data on Mannitol's effects are summarized, and the underlying signaling pathways are visualized to aid in experimental design and data interpretation.

Application Notes

Mannitol is a versatile tool in cell culture with two primary, context-dependent applications:

-

Induction of Hyperosmotic Stress and Apoptosis: At high concentrations, Mannitol acts as an osmoticum, increasing the osmolarity of the extracellular environment.[1] Since it is not readily transported into the cell, it causes an efflux of water, leading to cell shrinkage and the activation of stress-response pathways. Prolonged exposure to hyperosmotic conditions induced by Mannitol can trigger apoptosis (programmed cell death). This makes Mannitol an effective and controllable tool for studying cellular responses to osmotic stress and the mechanisms of apoptosis.

-

Antioxidant and Protective Agent: In certain experimental contexts, Mannitol has been shown to exhibit antioxidant properties by scavenging free radicals.[2][3] This can be utilized to protect cells from oxidative damage induced by other agents or conditions.

The dual nature of Mannitol's effects is largely dependent on its concentration and the duration of exposure. High concentrations typically lead to cytotoxicity, while lower, non-toxic concentrations may be employed for their protective effects.

Data Presentation: Quantitative Effects of Mannitol

The following tables summarize the dose-dependent effects of Mannitol on apoptosis and cell viability in different cell lines.

Table 1: Mannitol-Induced Apoptosis in Various Cell Lines

| Cell Line | Mannitol Concentration (Increase in Osmolarity) | Treatment Duration | Apoptosis Rate (%) |

| Bovine Aortic Endothelial (BAE) Cells | 300 mOsm | 3 hours | 41.9 ± 4.0[1] |

| Bovine Smooth Muscle Cells (BSMC) | 300 mOsm | Not Specified | 8.4 ± 1.09[1] |

| Human Kidney (HK-2) Cells | 100 mmol/L | 48 hours | 2.5 ± 1.1 |

| Human Kidney (HK-2) Cells | 250 mmol/L | 48 hours | 9.3 ± 1.0 |

Table 2: Cytotoxicity of Mannitol in Human Kidney (HK-2) Cells

| Mannitol Concentration (mmol/L) | 24 hours | 48 hours | 72 hours |

| 100 | 85.3 ± 2.5 | 70.2 ± 2.1 | 60.5 ± 1.9 |

| 250 | 70.8 ± 2.2 | 58.3 ± 1.8 | 45.7 ± 1.5 |

| 400 | 55.4 ± 1.7 | 40.1 ± 1.3 | 30.2 ± 1.1 |

Signaling Pathways and Experimental Workflows

Mannitol-Induced Apoptotic Signaling Pathway

Hyperosmotic stress induced by Mannitol activates a complex signaling cascade. Key events include the activation of tyrosine kinases, phosphorylation of focal adhesion proteins like FAK and paxillin, activation of the c-Jun N-terminal kinase (JNK) pathway, and an increase in intracellular calcium concentration, all of which contribute to the induction of apoptosis.[1][4][5]

Caption: Signaling cascade initiated by Mannitol-induced hyperosmotic stress.

Experimental Protocols

Protocol 1: General Procedure for Mannitol Treatment

This protocol outlines the steps for treating cultured cells with Mannitol to induce hyperosmotic stress.

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium

-

Sterile D-Mannitol

-

Sterile phosphate-buffered saline (PBS) or serum-free medium

-

Sterile culture plates or flasks

Procedure:

-

Cell Plating: Seed cells at an appropriate density in culture plates or flasks and incubate for 24 hours to allow for attachment and recovery.

-

Preparation of Mannitol Stock Solution: Prepare a sterile stock solution of Mannitol (e.g., 1 M) by dissolving D-Mannitol powder in sterile PBS or serum-free medium. Ensure complete dissolution and sterilize by filtration (0.22 µm filter).

-

Treatment: a. Aspirate the existing culture medium from the cells. b. Add fresh complete culture medium containing the desired final concentration of Mannitol. It is advisable to test a range of concentrations (e.g., 50 mM, 100 mM, 250 mM). c. For control wells, add the same volume of vehicle (PBS or serum-free medium) to fresh culture medium.

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Observation and Harvesting: Monitor the cells for morphological changes indicative of stress or apoptosis (e.g., cell shrinkage, detachment). Harvest cells for subsequent analysis.

Protocol 2: Cell Viability Assessment by MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Mannitol-treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

-

Solubilization solution: Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

MTT Addition: Following the Mannitol treatment period, add 10 µL of MTT solution to each well containing 100 µL of medium.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Caption: Workflow for Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Mannitol-treated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Collection: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[6]

-

Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently mix the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Negative for both Annexin V-FITC and PI.

-

Early apoptotic cells: Positive for Annexin V-FITC and negative for PI.

-

Late apoptotic/necrotic cells: Positive for both Annexin V-FITC and PI.

-

References

- 1. ahajournals.org [ahajournals.org]

- 2. Media Supplementation with Mannitol and Biotin Enhances Squalene Production of Thraustochytrium ATCC 26185 through Increased Glucose Uptake and Antioxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. Annexin V Staining Protocol [bdbiosciences.com]

Application Notes and Protocols for Mannitol Solutions in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannitol, a sugar alcohol, is a versatile excipient frequently employed in enzymatic assays and biopharmaceutical formulations. Its primary roles in this context are as a stabilizing agent for proteins and enzymes, and as a substrate for specific enzymatic reactions. As a stabilizer, mannitol protects enzymes from degradation and denaturation, particularly during processes like freeze-drying and in liquid formulations.[1][2][3][4] The amorphous form of mannitol has been shown to be particularly effective in preserving enzyme activity.[1][5] Additionally, mannitol serves as a substrate for enzymes such as mannitol dehydrogenase, making it a key component in assays designed to measure the activity of these enzymes or to quantify mannitol itself.[6][7][8] These application notes provide detailed protocols for the preparation of mannitol solutions and their use in enzymatic assays.

Data Presentation

Table 1: Effect of Mannitol Concentration on Enzyme Stability (Illustrative)

| Mannitol Concentration (w/v) | Enzyme | Assay Condition | Relative Activity (%) | Reference |

| 0% | Lactate Dehydrogenase | After Freeze-Drying | 20 | [1][2] |

| 1% | Lactate Dehydrogenase | After Freeze-Drying | 60 | [1][2] |

| 5% | Lactate Dehydrogenase | After Freeze-Drying | 95 | [1][2] |

| 10% | Lactate Dehydrogenase | After Freeze-Drying | 98 | [1][2] |

Note: This table is illustrative, based on the principle that mannitol provides concentration-dependent protection. Actual values may vary depending on the specific enzyme and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Mannitol Solution for Enzyme Stabilization

This protocol outlines the preparation of a stock solution of D-Mannitol for use as an enzyme stabilizer in aqueous solutions or prior to lyophilization.

Materials:

-

D-Mannitol (high purity, low endotoxin recommended for biological applications)[3]

-

Deionized water

-

Appropriate buffer (e.g., Tris-HCl, Phosphate buffer)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

0.22 µm sterile filter

Procedure:

-

Determine the desired concentration: The optimal concentration of mannitol for enzyme stabilization can range from 1% to 10% (w/v) or higher, depending on the specific enzyme and application.

-

Weighing: Accurately weigh the required amount of D-Mannitol powder using an analytical balance.

-

Dissolving:

-

Add the D-Mannitol powder to a beaker containing a volume of deionized water or your chosen buffer that is less than the final desired volume.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Stir the solution until the D-Mannitol is completely dissolved. Gentle heating (e.g., to 30°C) can be applied to aid dissolution, but avoid high temperatures that could degrade the mannitol or other buffer components.[9]

-

-

pH Adjustment: If preparing a buffered mannitol solution, adjust the pH to the desired value using a calibrated pH meter and appropriate acid or base solutions (e.g., HCl or NaOH).

-

Final Volume Adjustment: Quantitatively transfer the dissolved mannitol solution to a volumetric flask. Rinse the beaker with a small amount of the solvent (water or buffer) and add the rinsing to the volumetric flask to ensure all the mannitol is transferred. Add solvent to the flask until the meniscus reaches the calibration mark.

-

Sterilization: For applications requiring sterile conditions, filter the mannitol solution through a 0.22 µm sterile filter into a sterile container.

-

Storage: Store the prepared mannitol solution at 2-8°C. For long-term storage, aliquots can be frozen at -20°C.

Protocol 2: Enzymatic Assay of D-Mannitol using Mannitol Dehydrogenase

This protocol describes a typical enzymatic assay to determine the concentration of D-Mannitol, based on the oxidation of mannitol to fructose by mannitol dehydrogenase (ManDH) with the concomitant reduction of NAD+ to NADH.[6] The increase in absorbance at 340 nm due to the formation of NADH is proportional to the mannitol concentration.

Materials:

-

Sample containing D-Mannitol

-

D-Mannitol standard solution (for calibration curve)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6)

-

Nicotinamide adenine dinucleotide (NAD+) solution

-

Mannitol Dehydrogenase (ManDH) enzyme solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes or 96-well microplate

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.6.

-

NAD+ Solution: Prepare a stock solution of NAD+ in the assay buffer (e.g., 10 mM).

-

ManDH Solution: Prepare a working solution of Mannitol Dehydrogenase in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.

-

D-Mannitol Standard Solutions: Prepare a series of D-Mannitol standards of known concentrations in the assay buffer to generate a standard curve.

-

-

Assay Setup:

-

Pipette the following into cuvettes or wells of a microplate:

-

Sample or Standard Solution

-

Assay Buffer

-

NAD+ Solution

-

-

Mix the contents gently by pipetting or shaking.

-

-

Initiate the Reaction:

-

Add the Mannitol Dehydrogenase solution to each cuvette/well to start the reaction.

-

Mix immediately.

-

-

Measurement:

-

Measure the absorbance at 340 nm at time zero (A_initial).

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).

-

Measure the final absorbance at 340 nm (A_final).

-

-

Calculation:

-

Calculate the change in absorbance (ΔA = A_final - A_initial) for each sample and standard.

-

Create a standard curve by plotting the ΔA of the standards against their known concentrations.

-

Determine the concentration of D-Mannitol in the samples by interpolating their ΔA values on the standard curve.

-

Visualizations

Caption: Workflow for preparing a stabilized enzyme solution using Mannitol.

Caption: Enzymatic reaction pathway for the determination of D-Mannitol.

References

- 1. Effect of mannitol crystallinity on the stabilization of enzymes during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Mannitol Crystallinity on the Stabilization of Enzymes during Freeze-Drying [jstage.jst.go.jp]

- 3. Mannitol: Stabilize Proteins In Biopharma [outsourcedpharma.com]

- 4. Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme Activity Measurement for Mannitol 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 9. fao.org [fao.org]

Application Notes and Protocols for the Antiviral Evaluation of a Novel Compound

Disclaimer: The following document outlines a general framework for the evaluation of a novel antiviral compound, hypothetically named "Manicol." As of the date of this publication, there is no publicly available scientific literature identifying a compound named "this compound" with demonstrated antiviral properties. The protocols, data, and pathways described herein are provided as illustrative examples for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new antiviral candidates.

Introduction

The discovery and development of novel antiviral agents are critical for combating emerging and existing viral threats. The initial characterization of a potential antiviral compound involves a series of in vitro assays to determine its efficacy in inhibiting viral replication and to assess its safety profile in cell culture. This document provides a standardized set of protocols for evaluating the antiviral activity and cytotoxicity of a hypothetical compound, "this compound," and discusses a key signaling pathway relevant to the host antiviral response.

Cytotoxicity Assessment

Prior to evaluating the antiviral efficacy of a compound, it is essential to determine its cytotoxic potential on the host cells used for viral infection. This ensures that any observed reduction in viral replication is due to the compound's specific antiviral activity and not simply a consequence of cell death. The MTT assay is a common method for assessing cell viability.

Table 1: Example Cytotoxicity Data for this compound

| Cell Line | Compound | CC₅₀ (µM) |

| Vero E6 | This compound | > 100 |

| A549 | This compound | > 100 |

| Huh-7 | This compound | 85.2 |

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed host cells (e.g., Vero E6, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours (this duration should match the planned antiviral assay).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-